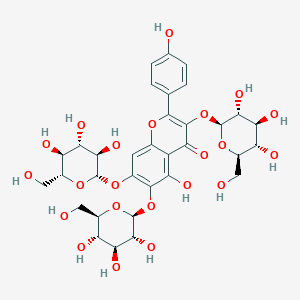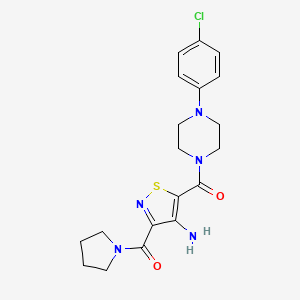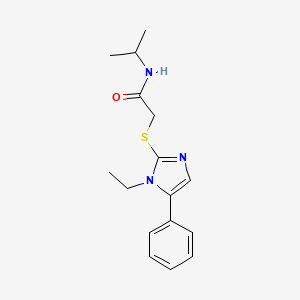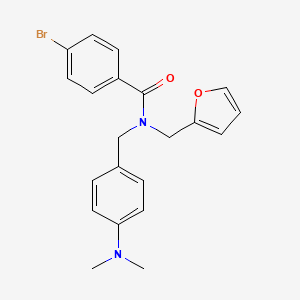
6-Hydroxykaempferol-3,6,7-triglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxykaempferol-3,6,7-triglucoside is a natural product found in the herbs of Chrysactinia tinctorius . It is a powder with a molecular formula of C33H40O22 and a molecular weight of 788.7 . It has been found to inhibit platelet aggregation induced by collagen and shows weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C33H40O22 . The exact mass and monoisotopic mass of the molecule are 788.20112290 g/mol . The molecule has a complexity of 1330 and contains a total of 95 atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 788.7 g/mol, a molecular formula of C33H40O22, and a complexity of 1330 . It has 14 hydrogen bond donors and 22 hydrogen bond acceptors .Applications De Recherche Scientifique
Identification and Isolation
6-Hydroxykaempferol-3,6,7-triglucoside has been identified and isolated from various plants, such as the petals of Carthamus tinctorius and Brassica juncea. These studies primarily focus on the extraction and structural determination of this compound using spectroscopic methods like 2D NMR (Hattori et al., 1992), (Jung Eun Kim et al., 2002).
Antioxidant Properties
Research has shown that this compound exhibits antioxidant activity. For instance, studies on safflower (petals of Carthamus tinctorius) revealed that this compound, among others, demonstrated significant DPPH scavenging activity, indicating its potential as an antioxidant agent (Bulgantuy, 2015).
Bioactive Component Analysis
This compound has been the subject of studies aiming to evaluate the bioactive components of certain medicinal herbs. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been used to characterize these compounds, contributing to our understanding of the medicinal properties of the plants they are derived from (Fan et al., 2009), (Liao et al., 2018).
Therapeutic Potential
The therapeutic potential of this compound has been explored in various contexts. For example, its ability to scavenge hydroxyl free radicals and its protective effect against oxidative damage to deoxyribose has been demonstrated, suggesting its role in antioxidant and neuroprotective therapies (Zhang Li-wei, 2013).
Phytochemical Synthesis and Distribution
Studies have also investigated the synthesis and distribution of flavonoids like this compound in plants such as Pisum sativum. These studies provide insights into the plant's metabolic pathways and the environmental factors influencing flavonoid production (Bottomley et al., 1965), (Furuya & Galston, 1965).
Mécanisme D'action
Target of Action
The primary targets of 6-Hydroxykaempferol-3,6,7-triglucoside (HGG) are hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in the regulation of cellular responses to hypoxia and inflammation, respectively .
Mode of Action
HGG interacts with its targets, HIF-1α and NF-κB, by regulating their expressions at both transcriptome and protein levels . This interaction results in the mitigation of the inflammatory response .
Biochemical Pathways
The affected biochemical pathway is the HIF-1α/NF-κB signaling pathway . The downstream effects include the reversal of the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and the reduction of the release of IL-6 after oxygen-glucose deprivation followed by reoxygenation (OGD/R) .
Pharmacokinetics
It’s known that hgg is a bioactive compound found in safflower , suggesting it may be absorbed and metabolized in the body to exert its effects.
Result of Action
HGG significantly protects against OGD/R induced endothelial injury, and decreases apoptosis in human umbilical vein endothelial cells (HUVECs) . Moreover, HGG exhibits protective effects against phenylhydrazine (PHZ)-induced zebrafish thrombosis and improves blood circulation .
Action Environment
The in vitro and in vivo studies suggest that the compound’s action can be influenced by conditions of hypoxia and reoxygenation .
Orientations Futures
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-tris[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O22/c34-6-13-17(38)22(43)25(46)31(51-13)50-12-5-11-16(20(41)29(12)54-32-26(47)23(44)18(39)14(7-35)52-32)21(42)30(28(49-11)9-1-3-10(37)4-2-9)55-33-27(48)24(45)19(40)15(8-36)53-33/h1-5,13-15,17-19,22-27,31-41,43-48H,6-8H2/t13-,14-,15-,17-,18-,19-,22+,23+,24+,25-,26-,27-,31-,32+,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKKAOXNQVUMQ-JRMHXNAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384458.png)
![N-Methyl-N-[2-oxo-2-[[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2384461.png)
![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)


![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384465.png)
![N-(4-butylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2384466.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)
![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)
![methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2384475.png)

